4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde
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Overview
Description
“4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Attached to this piperazine ring is a fluorobenzenesulfonyl group and a carbaldehyde group .
Molecular Structure Analysis
The molecular formula of “4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde” is C11H13FN2O3S . It has a molecular weight of 272.3 g/mol . The InChI code of the compound is 1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 .
Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
A visible-light-driven CarboxyLic Amine Protocol (CLAP) facilitates the synthesis of 2-substituted piperazines, highlighting the utility of photocatalysis in accessing privileged scaffolds within medicinal chemistry (Gueret et al., 2020). Similarly, piperazine derivatives have been identified for their corrosion inhibition properties on iron, indicating their potential in material science and engineering applications (Kaya et al., 2016).
Receptor Binding and Drug Design
Research into the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine has shown its potential as a dopamine D4 receptor ligand, demonstrating the role of such compounds in neuropharmacology and drug design (Yang Fang-wei, 2013).
Crystallography and Molecular Structure
Studies on flunarizine salts have shed light on their three-dimensional hydrogen-bonded framework structures, contributing to the understanding of molecular interactions and crystal engineering (Kavitha et al., 2014). The structure of piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate has been detailed, emphasizing the importance of hydrogen bonding in supramolecular chemistry (Li & Su, 2007).
Antimicrobial Agents
New fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties have been synthesized, showing promise in inhibiting bacterial pathogens, particularly those resistant to conventional antibiotics. This research highlights the ongoing efforts in combating antimicrobial resistance (Chen et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonylpiperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPADUJJECLIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde |
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